N,N'-Dicyclohexylcarbamimidic Acid Phenyl Ester
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Overview
Description
N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is a chemical compound commonly used in organic synthesis as a coupling agent for peptide and protein synthesis. It is a white crystalline solid with a molecular weight of 294.4 g/mol and a melting point of 33-35°C. This compound is known for its role in facilitating the formation of amide bonds, which are crucial in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is typically synthesized through the reaction of dicyclohexylcarbodiimide with phenol. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester undergoes various chemical reactions, including:
Coupling Reactions: It is widely used as a coupling agent in the synthesis of amides, esters, and thioesters from carboxylic acids and amines, alcohols, and thiols, respectively.
Dehydration Reactions: It acts as a dehydrating reagent in the Moffatt oxidation of primary alcohols to aldehydes and in the conversion of amides to nitriles.
Common Reagents and Conditions:
Coupling Reactions: Typically involve the use of auxiliary nucleophiles such as Oxyma Pure and HOBt to minimize side reactions like racemization and N-acylurea formation.
Dehydration Reactions: Often carried out in the presence of dicyclohexylcarbodiimide and a suitable solvent like dichloromethane.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through coupling reactions with carboxylic acids and corresponding nucleophiles.
Aldehydes and Nitriles: Formed through dehydration reactions of primary alcohols and amides, respectively.
Scientific Research Applications
N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used extensively in organic synthesis for the formation of amide bonds, which are essential in peptide and protein synthesis.
Biology: Facilitates the synthesis of biologically active peptides and proteins, which are crucial for various biological studies and drug development.
Medicine: Plays a role in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester involves the formation of an O-acylisourea intermediate when it reacts with carboxylic acids. This intermediate offers reactivity similar to the corresponding carboxylic acid anhydride, allowing nucleophiles such as amines or alcohols to add to the activated carboxylic acid, forming stable dicyclohexylurea and the desired product . The presence of auxiliary nucleophiles like DMAP can accelerate the reaction by forming a reactive amide intermediate, which then reacts rapidly with alcohols to form esters .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A similar compound used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another coupling agent with similar applications but different steric properties.
N-Hydroxysuccinimide: Often used in conjunction with N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester to minimize side reactions.
Uniqueness: N,N’-Dicyclohexylcarbamimidic Acid Phenyl Ester is unique due to its ability to form stable intermediates that facilitate efficient coupling reactions with minimal side reactions. Its versatility and effectiveness in various organic synthesis applications make it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
7322-20-5 |
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Molecular Formula |
C₁₉H₂₈N₂O |
Molecular Weight |
300.44 |
Synonyms |
N,N’-Dicyclohexyl Carbamimidic Acid Phenyl Ester; 1,3-Dicyclohexyl-2-phenylpseudourea; 1,3-Dicyclohexyl-O-phenylisourea |
Origin of Product |
United States |
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